2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fesoterodine fumarate is an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. It is a prodrug that is rapidly converted in the body to its active metabolite, 5-hydroxymethyl tolterodine, which exhibits antimuscarinic activity. This compound helps alleviate symptoms such as urge urinary incontinence, urgency, and frequency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fesoterodine fumarate is synthesized through a multi-step process. The synthesis typically involves the reaction of ®-N,N-diisopropyl-3-phenyl-3-(5-cyano-2-triisopropylsilyloxyphenyl)prop-2-en-1-amine with hydrochloric acid to yield ®-3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoic acid. This intermediate is then esterified with isobutyryl chloride to form the final product, which is then converted to its fumarate salt .
Industrial Production Methods
Industrial production of fesoterodine fumarate involves similar synthetic routes but on a larger scale. The process includes stringent control of reaction conditions and purification steps to ensure the high purity and quality of the final product. The use of high-performance liquid chromatography (HPLC) is common for the separation and quantification of impurities .
Chemical Reactions Analysis
Types of Reactions
Fesoterodine fumarate undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active metabolite, 5-hydroxymethyl tolterodine.
Hydrolysis: Ester hydrolysis to form the active metabolite.
Substitution: Formation of various derivatives through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, isobutyryl chloride, and various solvents like methanol and ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .
Major Products
The major product formed from these reactions is 5-hydroxymethyl tolterodine, the active metabolite of fesoterodine fumarate. This metabolite is responsible for the therapeutic effects of the drug .
Scientific Research Applications
Fesoterodine fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of ester hydrolysis and antimuscarinic activity.
Biology: Investigated for its effects on bladder muscle contraction and neurotransmitter release.
Medicine: Widely used in clinical trials for the treatment of overactive bladder syndrome and related conditions.
Industry: Employed in the development of extended-release formulations and other drug delivery systems
Mechanism of Action
Fesoterodine fumarate exerts its effects by acting as a competitive antagonist at muscarinic receptors. Once converted to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contraction by decreasing detrusor pressure. This results in reduced urinary urgency and frequency .
Comparison with Similar Compounds
Fesoterodine fumarate is often compared with other antimuscarinic agents such as:
Oxybutynin: Similar in function but has a higher incidence of side effects like dry mouth and constipation.
Tolterodine: Another antimuscarinic agent with a similar mechanism of action but different pharmacokinetic properties.
Solifenacin: Known for its longer half-life and once-daily dosing regimen
Fesoterodine fumarate is unique in its rapid conversion to an active metabolite and its flexible dosing options, making it a preferred choice for many patients with overactive bladder syndrome .
Properties
IUPAC Name |
but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.